molecular formula C18H19N3OS B1409445 5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine CAS No. 1395492-62-2

5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine

Cat. No. B1409445
M. Wt: 325.4 g/mol
InChI Key: KLCFWBWZCANCJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for this compound is not available in the literature .

Scientific Research Applications

    Anti-Fibrosis Activity

    • Field : Medicinal Chemistry
    • Application Summary : Compounds with a similar structure have been synthesized and evaluated for their anti-fibrotic activities . These compounds were tested against immortalized rat hepatic stellate cells (HSC-T6) .
    • Methods of Application : The anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
    • Results : Some compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Two compounds, ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q), showed the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .

    Diverse Biological Activities

    • Field : Medicinal Chemistry
    • Application Summary : Thiazoles, a class of compounds that includes “5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine”, have been found to exhibit diverse biological activities .
    • Methods of Application : Various thiazole derivatives have been synthesized and tested for a range of biological activities .
    • Results : Thiazole derivatives have been reported to exhibit antimicrobial, antiviral, antitumor, antifibrotic, and other activities .

    Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application Summary : Thiazole derivatives, which include “5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine”, have been found to exhibit antimicrobial activities .
    • Methods of Application : Various thiazole derivatives have been synthesized and tested for their antimicrobial activities .
    • Results : Thiazole derivatives have been reported to exhibit antimicrobial activities .

    Antiviral Activity

    • Field : Medicinal Chemistry
    • Application Summary : Thiazole derivatives have been found to exhibit antiviral activities .
    • Methods of Application : Various thiazole derivatives have been synthesized and tested for their antiviral activities .
    • Results : Thiazole derivatives have been reported to exhibit antiviral activities .

    Antihypertensive Activity

    • Field : Medicinal Chemistry
    • Application Summary : Thiazole derivatives, which include “5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine”, have been found to exhibit antihypertensive activities .
    • Methods of Application : Various thiazole derivatives have been synthesized and tested for their antihypertensive activities .
    • Results : Thiazole derivatives have been reported to exhibit antihypertensive activities .

    Anti-Inflammatory Activity

    • Field : Medicinal Chemistry
    • Application Summary : Thiazole derivatives have been found to exhibit anti-inflammatory activities .
    • Methods of Application : Various thiazole derivatives have been synthesized and tested for their anti-inflammatory activities .
    • Results : Thiazole derivatives have been reported to exhibit anti-inflammatory activities .

properties

IUPAC Name

5-[2-[2-(4-methoxyphenyl)propan-2-yl]pyridin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-18(2,13-4-6-14(22-3)7-5-13)16-10-12(8-9-20-16)15-11-21-17(19)23-15/h4-11H,1-3H3,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCFWBWZCANCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)C2=NC=CC(=C2)C3=CN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 3
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 4
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 6
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.